molecular formula C8H15BrO2 B1625509 Methyl 5-bromo-2,2-dimethylpentanoate CAS No. 79520-52-8

Methyl 5-bromo-2,2-dimethylpentanoate

Cat. No. B1625509
CAS RN: 79520-52-8
M. Wt: 223.11 g/mol
InChI Key: OLYOMMYVUVXSJR-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2,2-dimethylpentanoate is a chemical compound with the molecular formula C8H15BrO2 . It has a molecular weight of 223.11 . The IUPAC name for this compound is also methyl 5-bromo-2,2-dimethylpentanoate .


Molecular Structure Analysis

The molecular structure of Methyl 5-bromo-2,2-dimethylpentanoate consists of a pentanoate backbone with two methyl groups attached to the second carbon atom and a bromo group attached to the fifth carbon atom . The compound also contains a methyl ester functional group .

Scientific Research Applications

Synthetic Pathways

Methyl 5-bromo-2,2-dimethylpentanoate serves as a pivotal intermediate in various synthetic routes aimed at crafting complex molecular structures. For example, its utilization in the synthesis of 2-Bromo-6-methoxynaphthalene, an essential intermediate for developing non-steroidal anti-inflammatory agents like nabumetone and naproxen, demonstrates its critical role in pharmaceutical chemistry. The quest for environmentally benign methylating agents underscores the significance of such compounds in reducing the toxicological and carcinogenic risks associated with traditional reagents like dimethyl sulfate and methyl iodide, thus promoting safer and more sustainable chemical processes (Xu & He, 2010).

Analytical and Structural Characterization

The detailed analytical and structural characterization of compounds analogous to Methyl 5-bromo-2,2-dimethylpentanoate, such as methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA), highlights the compound's relevance in forensic and clinical research. Comprehensive studies employing techniques like gas chromatography–mass spectrometry (GC–MS) and high-resolution liquid chromatography–mass spectrometry (LC–MS) provide insights into the molecular geometry and infrared absorption bands, thereby facilitating the identification of novel synthetic cannabinoids (Dybowski et al., 2021).

Coupling Reactions

Methyl 5-bromo-2,2-dimethylpentanoate's potential extends into the domain of coupling reactions, as exemplified by its role in the synthesis of complex peptides. The development of novel reagents for coupling N-methylated amino acids showcases the compound's utility in peptide synthesis, offering high yields and reduced epimerization risks, thus broadening the horizons for pharmaceutical and biochemical research (Coste et al., 1990).

Pheromone Synthesis

In the field of entomology, Methyl 5-bromo-2,2-dimethylpentanoate finds application in the synthesis of pheromones, such as the sex pheromone components of the male Galleria mellonella. The precise synthesis of stereoisomers and the determination of their purity via derivatization-HPLC analysis exemplify the compound's significance in elucidating insect behavior and developing environmentally friendly pest control strategies (Mori & Akasaka, 2015).

Mechanism of Action

Target of Action

The primary targets of Methyl 5-bromo-2,2-dimethylpentanoate are currently unknown. This compound is a relatively new substance and research is ongoing to identify its specific targets within biological systems .

Action Environment

The action, efficacy, and stability of Methyl 5-bromo-2,2-dimethylpentanoate can be influenced by various environmental factors . These factors can include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is acting.

properties

IUPAC Name

methyl 5-bromo-2,2-dimethylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c1-8(2,5-4-6-9)7(10)11-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYOMMYVUVXSJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70516507
Record name Methyl 5-bromo-2,2-dimethylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70516507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2,2-dimethylpentanoate

CAS RN

79520-52-8
Record name Methyl 5-bromo-2,2-dimethylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70516507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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